1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-10(11(13)17)12-15(5-6-16(12)14-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKIESLIEQUEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide are leukemia cells. This compound has been tested for cytotoxic activity against five leukemia cell lines: Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro.
Mode of Action
This compound interacts with its targets by hampering the viability of all five leukemia cell lines. The compound induces apoptosis in these cells, leading to a decrease in their population.
Biochemical Analysis
Biochemical Properties
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific kinases, such as spleen tyrosine kinase and Bruton’s tyrosine kinase, which are involved in signaling pathways related to cancer cell proliferation. The compound’s interaction with these kinases leads to the inhibition of their activity, thereby disrupting the signaling pathways that promote cancer cell growth.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis, or programmed cell death, by activating apoptotic pathways. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of kinases, inhibiting their enzymatic activity. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that promote cancer cell survival and proliferation. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that the compound maintains its activity over extended periods, while in vivo studies have demonstrated its sustained effects on tumor growth inhibition.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for causing adverse effects. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution can also impact its potential for causing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall therapeutic effects.
Biological Activity
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound belonging to the imidazo[1,2-b]pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique imidazo[1,2-b]pyrazole core, which is known for its ability to interact with various biological targets. The cyclobutylmethyl and carboxamide groups contribute to its distinct pharmacological properties.
Pharmacological Properties
Research indicates that imidazo[1,2-b]pyrazoles exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways such as the modulation of signaling cascades (e.g., PI3K/Akt and MAPK pathways) .
- Antimicrobial Effects : Compounds in this class have shown activity against a range of pathogens, including bacteria and fungi. The antimicrobial mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound may involve:
- Target Interaction : The compound likely interacts with specific proteins or enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or transcription factors that play pivotal roles in cell proliferation and survival.
- Cell Signaling Modulation : By modulating key signaling pathways, this compound can influence cellular responses to various stimuli, potentially leading to therapeutic effects in cancer and inflammation .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various imidazo[1,2-b]pyrazole derivatives, including this compound. Results indicated significant inhibition of cell viability in several cancer cell lines (e.g., breast cancer and leukemia), with IC50 values in the low micromolar range. The study concluded that the compound induces apoptosis through caspase activation .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. The results demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were significantly lower than those for standard antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| 6-Methyl-1H-imidazo[1,2-b]pyrazole | Structure | Anti-inflammatory |
| 5-(Trifluoromethyl)pyrazole-4-carboxamide | Structure | Anticancer |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 233.27 g/mol
- CAS Number : 2097969-83-8
The compound features a pyrazole ring, which is known for its diverse biological activities. The structural modifications present in this compound contribute to its unique properties and functionalities.
Anticancer Activity
Research has indicated that derivatives of the imidazo[1,2-b]pyrazole scaffold exhibit promising anticancer properties. A study demonstrated that selective functionalization of this scaffold could lead to the synthesis of compounds with enhanced solubility and bioactivity compared to traditional indole-based drugs. Specifically, the substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole resulted in significant improvements in aqueous solubility, which is crucial for drug formulation and efficacy .
Antimicrobial Properties
The imidazo[1,2-b]pyrazole derivatives have been explored for their antimicrobial effects. Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting that 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide may also possess such properties. Further studies are needed to confirm its efficacy and mechanism of action against specific pathogens.
Dye Synthesis
The compound's structural features allow it to be utilized in the synthesis of push-pull dyes. These dyes are characterized by their ability to exhibit strong electronic interactions due to the presence of electron-donating and electron-withdrawing groups within their structure. The selective functionalization methods reported in recent studies enable the creation of novel dye compounds that can be used in various applications, including organic photovoltaics and sensors .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Activity Profiles
Mechanistic and Pharmacological Differences
DU325 (N-(4-aminophenyl)-tert-butyl derivative)
- Mechanism : Triggers differentiation-coupled apoptosis in AML cells by modulating ERK1/2, Akt, and Vav1 pathways. Increases pERK-bright, Bcl-xl-bright, and pAkt-bright cells within 2 hours of treatment .
- Efficacy: Demonstrates nanomolar potency against HL-60 and primary AML cells, with selectivity for CD7+/CD33+/CD38bright subpopulations .
- Patent Status : Patented as an anticancer agent (WO2019220155) .
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Ethyl 6-methylsulfanyl-2-phenyl derivative
Structure-Activity Relationship (SAR) Insights
Substituent Effects on Apoptosis Induction: DU325’s 4-aminophenyl group enhances interaction with myeloid cell targets, driving apoptosis via caspase-3 activation . Cyclobutylmethyl vs. Cyclopropylmethyl: Cyclobutyl’s larger ring size may improve metabolic stability and membrane permeability, though direct comparisons are absent in the literature .
Carboxamide vs. Carboxylate Derivatives :
- Carboxamide derivatives (e.g., DU325) show superior apoptotic activity compared to esterified analogues (e.g., ethyl carboxylates), likely due to improved hydrogen-bonding capacity .
Preparation Methods
Construction of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole nucleus is typically synthesized via cyclization reactions starting from 4-carboxyethyl-5-amino-pyrazole derivatives. For example, dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid induces ring closure to form ethyl imidazo[1,2-b]pyrazole-7-carboxylates. Subsequent hydrolysis yields the corresponding carboxylic acids, which serve as intermediates for further functionalization.
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Dehydration cyclization | Concentrated H2SO4, heat | Ethyl imidazo[1,2-b]pyrazole-7-carboxylate |
| 2 | Hydrolysis | Aqueous base or acid | Imidazo[1,2-b]pyrazole-7-carboxylic acid |
Amide Formation at Position 7
The carboxylic acid intermediate is converted to the carboxamide via coupling with amines. Diphenylphosphoryl azide (DPPA) in DMF is a commonly employed reagent to activate the acid for amide bond formation with the desired amine, in this case, cyclobutylmethylamine.
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 3 | Amide coupling | DPPA, DMF, cyclobutylmethylamine, room temp to mild heat | 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
This method provides acceptable yields and high purity of the amide product.
Reaction Conditions and Optimization
- Dehydration Step: Requires strong acid (concentrated sulfuric acid) and controlled temperature to avoid side reactions and degradation.
- Hydrolysis: Mild acidic or basic conditions ensure selective conversion of esters to acids without affecting the heterocyclic core.
- Amide Coupling: DPPA in DMF is preferred for its efficiency in activating carboxylic acids to form amides with primary amines like cyclobutylmethylamine.
- Purification: Recrystallization and chromatographic techniques are used to isolate the final product with high purity.
Comparative Table of Preparation Steps
| Preparation Step | Starting Material | Reagents/Conditions | Key Considerations | Yield Range |
|---|---|---|---|---|
| Core Cyclization | 4-carboxyethyl-5-amino-pyrazole | Concentrated H2SO4, heat | Control temperature to avoid decomposition | Moderate to high |
| Hydrolysis | Ethyl ester intermediate | Aqueous acid/base | Mild conditions to preserve ring structure | High |
| Amide Formation | Carboxylic acid intermediate | DPPA, DMF, cyclobutylmethylamine | Use excess amine for complete reaction | Moderate to high |
| N-Substitution | Imidazo-pyrazole precursor | Cyclobutylmethylamine or alkylation reagents | Regioselectivity critical | Moderate |
Research Findings and Considerations
- The use of DPPA for amide bond formation is well-established in the synthesis of imidazo-pyrazole derivatives, offering good yields and mild reaction conditions.
- The cyclobutylmethyl substituent can be introduced efficiently via amide coupling, which also allows structural diversification for biological activity optimization.
- Dehydration cyclization is a critical step requiring precise control to maximize ring closure without side reactions.
- Alternative catalytic methods (e.g., palladium or copper catalysis) have been explored for similar imidazo-pyrazole systems but are less common for this specific compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
